molecular formula C18H15FN2O2 B2973522 N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953177-33-8

N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2973522
CAS No.: 953177-33-8
M. Wt: 310.328
InChI Key: JNBIFQUFVNRLJJ-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound featuring a 1,2-oxazole core substituted at the 3-position with a 4-fluorophenyl group and an acetamide side chain modified with a benzyl group. Its molecular formula is C₁₈H₁₅FN₂O₂, with a molecular weight of 310.33 g/mol. The compound’s structure combines fluorinated aromaticity, heterocyclic rigidity, and amide functionality, making it a candidate for pharmaceutical or agrochemical applications. While direct biological data are unavailable in the provided evidence, analogs with similar scaffolds are associated with herbicidal (e.g., flufenacet ) or therapeutic activity.

Properties

IUPAC Name

N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-15-8-6-14(7-9-15)17-10-16(21-23-17)11-18(22)20-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBIFQUFVNRLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring or benzyl group.

    Substitution: Substituted derivatives at the benzyl or oxazole moieties.

Scientific Research Applications

N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has been studied for various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Key Substituents

The table below highlights structural differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (Target) C₁₈H₁₅FN₂O₂ 310.33 Benzyl group, 4-fluorophenyl, 1,2-oxazole core
N-(4-Fluorobenzyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₁₅H₁₃FN₄O₃S 348.35 4-Fluorobenzyl, oxadiazole-sulfanyl linkage, methyl-substituted oxazole
2-[(3R,4S)-3-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(4-methoxybenzyl)acetamide C₂₅H₂₈FN₃O₃ 437.52 Piperidine ring, methoxybenzyl, stereospecific substitution
N-{3-[cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide C₂₂H₃₀FN₃O₃ 403.50 Cyclohexyl(methyl)amino-propyl chain, methoxy linkage
Flufenacet (Herbicidal analog) C₁₄H₁₃F₄N₃O₂S 363.33 Trifluoromethyl-thiadiazole, isopropyl-4-fluorophenyl

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound enhances hydrophobicity compared to the oxadiazole-sulfanyl analog , which has a polar sulfur atom. The piperidine-containing analog exhibits higher molecular weight and likely improved membrane permeability due to its basic nitrogen.
  • Hydrogen Bonding : The acetamide group in all compounds enables hydrogen bonding, critical for target interactions. The methoxy substituent in and adds additional hydrogen bond acceptors.
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in ) may hinder binding to compact active sites, whereas the compact oxazole core in the target compound allows for better steric compatibility.

Biological Activity

N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticonvulsant properties and other pharmacological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound this compound features a benzyl group attached to an acetamide moiety, with a fluorinated phenyl substituent on the oxazole ring. The synthesis of this compound typically involves the reaction of appropriate benzyl and oxazole derivatives under controlled conditions to yield the desired product.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of compounds related to N-benzyl derivatives. For instance:

  • Study Findings : A study focused on functionalized N-benzyl derivatives indicated that certain modifications enhance anticonvulsant activity. The ED50 values for some derivatives were comparable or superior to standard treatments like phenytoin and phenobarbital .
CompoundED50 (mg/kg)Administration Route
N-benzyl-2-acetamido-3-methoxypropionamide8.3 (i.p.)Intraperitoneal
Phenytoin6.5 (i.p.)Intraperitoneal
N-benzyl-2-acetamido-3-ethoxypropionamide17.3 (i.p.)Intraperitoneal

The research suggests that the presence of specific heteroatoms in the structure is crucial for enhancing the anticonvulsant efficacy of these compounds.

The proposed mechanism for the anticonvulsant activity involves modulation of neurotransmitter systems, particularly GABAergic pathways. The structural features of N-benzyl derivatives may interact with GABA receptors or influence ion channel activity, thereby stabilizing neuronal excitability.

Case Studies and Research Findings

  • Anticonvulsant Efficacy : In a comparative study, the efficacy of various N-benzyl derivatives was evaluated using the maximal electroshock seizure test (MEST). The results indicated significant anticonvulsant effects with protective indices suggesting a favorable safety margin for certain stereoisomers .
  • Neurotoxicity Assessment : Protective indices were calculated for several compounds, demonstrating that some derivatives possess a high therapeutic window, indicating their potential as safer alternatives in seizure management .

Broader Pharmacological Activities

Beyond anticonvulsant effects, preliminary studies suggest that N-benzyl derivatives may exhibit additional pharmacological activities:

  • Anti-inflammatory Properties : Some derivatives have shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by neuroinflammation.
  • Cytotoxicity Studies : In vitro tests have assessed the cytotoxic effects on various cell lines, indicating that while some compounds exhibit selective toxicity towards cancer cells, others maintain low cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-benzyl-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Oxazole ring formation : Cyclization of 4-fluorophenyl-substituted precursors (e.g., via [3+2] cycloaddition) under acidic or thermal conditions.
  • Acetamide coupling : Reaction of the oxazole intermediate with benzylamine derivatives using coupling agents like EDC/HOBt.
  • Purification : Chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity. Substitutions on the benzyl or oxazole groups can alter reaction yields, as seen in analogs like KX2-391 .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion artifacts.
  • Structure solution : Employ direct methods in SHELXS or SIR97 for phase determination .
  • Refinement : Iterative refinement using SHELXL to model atomic positions, thermal parameters, and hydrogen bonds. Tools like WinGX or Olex2 assist in visualization and validation .

Q. What spectroscopic techniques are used to characterize this compound?

  • Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) identify aromatic protons (δ 7.2–8.1 ppm), oxazole protons (δ 6.8–7.0 ppm), and acetamide carbonyls (δ 168–170 ppm).
  • MS : High-resolution ESI-MS confirms the molecular ion peak ([M+H]+^+) and fragmentation patterns.
  • IR : Stretching frequencies for C=O (~1650 cm1^{-1}) and C-F (~1220 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound against kinase targets like Src?

  • Answer :

  • Scaffold modification : Synthesize analogs with substitutions on the benzyl (e.g., electron-withdrawing groups) or oxazole rings (e.g., heteroatom replacements) to assess binding affinity changes. For example, replacing the oxazole with a thiazole moiety alters inhibitory potency .
  • Biological assays : Use kinase inhibition assays (e.g., ADP-Glo™) to measure IC50_{50} values. Compare with control compounds like KX2-391, a known Src inhibitor.
  • Computational docking : Tools like AutoDock Vina model ligand-receptor interactions, focusing on substrate-binding pocket residues (e.g., ATP-binding site) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., HCT-116 vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities like unreacted intermediates can skew results.
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent variability .

Q. How can hydrogen bonding patterns in the crystal lattice inform solubility and stability predictions?

  • Answer :

  • Graph set analysis : Classify hydrogen bonds (e.g., R22_2^2(8) motifs) using Chimera or Mercury to identify supramolecular interactions. For example, N-H···O bonds between acetamide groups may enhance lattice stability .
  • Solubility modeling : Correlate H-bond density with experimental solubility in polar solvents (e.g., DMSO). High H-bond networks often reduce solubility due to strong crystal packing .

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

  • Answer :

  • Disorder modeling : Partial occupancy of flexible groups (e.g., benzyl rings) is resolved using SHELXL restraints (ISOR, SIMU) .
  • Twinned crystals : Apply twin law matrices (e.g., two-fold rotation) in SIR97 to deconvolute overlapping reflections .
  • Hydrogen placement : DFT-optimized positions (e.g., Gaussian09 ) improve accuracy for H atoms in non-polar regions .

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